molecular formula C24H17BrClNO5S B13379916 Ethyl 5-[5-bromo-2-(2-propynyloxy)benzylidene]-2-[(2-chlorobenzoyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate

Ethyl 5-[5-bromo-2-(2-propynyloxy)benzylidene]-2-[(2-chlorobenzoyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate

Cat. No.: B13379916
M. Wt: 546.8 g/mol
InChI Key: WYGNDKNSTKSOPF-XGCFFSCVSA-N
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Description

Ethyl 5-[5-bromo-2-(2-propynyloxy)benzylidene]-2-[(2-chlorobenzoyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate is a synthetic organic compound featuring a hybrid heterocyclic scaffold with multiple functional groups. Its structure comprises:

  • Ethyl ester group: Enhances solubility and modulates pharmacokinetic properties.
  • 5-Bromo-2-(2-propynyloxy)benzylidene moiety: Introduces steric bulk and electronic effects via bromine and alkyne substituents.
  • 2-Chlorobenzoylamino group: Contributes to hydrogen-bonding interactions and bioactivity.
  • 4-Oxo-4,5-dihydro-3-thiophenecarboxylate core: A thiophene-derived heterocycle with conjugated π-systems, influencing reactivity and crystallinity.

The compound’s structural characterization likely employs X-ray crystallography, with refinement via SHELX programs (e.g., SHELXL for small-molecule refinement), a standard in crystallography due to its robustness and precision .

Properties

Molecular Formula

C24H17BrClNO5S

Molecular Weight

546.8 g/mol

IUPAC Name

ethyl (5Z)-5-[(5-bromo-2-prop-2-ynoxyphenyl)methylidene]-2-(2-chlorobenzoyl)imino-4-hydroxythiophene-3-carboxylate

InChI

InChI=1S/C24H17BrClNO5S/c1-3-11-32-18-10-9-15(25)12-14(18)13-19-21(28)20(24(30)31-4-2)23(33-19)27-22(29)16-7-5-6-8-17(16)26/h1,5-10,12-13,28H,4,11H2,2H3/b19-13-,27-23?

InChI Key

WYGNDKNSTKSOPF-XGCFFSCVSA-N

Isomeric SMILES

CCOC(=O)C1=C(/C(=C/C2=C(C=CC(=C2)Br)OCC#C)/SC1=NC(=O)C3=CC=CC=C3Cl)O

Canonical SMILES

CCOC(=O)C1=C(C(=CC2=C(C=CC(=C2)Br)OCC#C)SC1=NC(=O)C3=CC=CC=C3Cl)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-[5-bromo-2-(2-propynyloxy)benzylidene]-2-[(2-chlorobenzoyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:

    Bromination: Introduction of the bromo group into the benzene ring.

    Alkylation: Addition of the propynyloxy group.

    Condensation: Formation of the benzylidene linkage.

    Amidation: Introduction of the chlorobenzoyl group.

    Cyclization: Formation of the thiophene ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-[5-bromo-2-(2-propynyloxy)benzylidene]-2-[(2-chlorobenzoyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of carbonyl or nitro groups.

    Substitution: Replacement of halogen atoms with other functional groups.

    Hydrolysis: Breakdown of ester or amide bonds.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Nucleophiles such as amines, thiols.

    Hydrolysis conditions: Acidic or basic aqueous solutions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Ethyl 5-[5-bromo-2-(2-propynyloxy)benzylidene]-2-[(2-chlorobenzoyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of Ethyl 5-[5-bromo-2-(2-propynyloxy)benzylidene]-2-[(2-chlorobenzoyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Key Observations :

  • Halogen Effects : Bromine and chlorine in the target compound reduce electron density, slowing hydroxyl radical reactions compared to iodine/fluorine analogs .
  • Alkyne vs.
  • Crystallinity : SHELX-refined structures (e.g., target compound) show superior diffraction quality compared to nitro-containing derivatives, which exhibit amorphous tendencies .

Functional Comparisons

  • Bioactivity : Chlorobenzoyl and bromobenzylidene groups enhance binding to hydrophobic enzyme pockets, as seen in kinase inhibitors. Fluorinated analogs exhibit higher metabolic stability but lower solubility.
  • Environmental Persistence : Brominated aromatics like the target compound may persist longer in the atmosphere than chlorinated derivatives due to slower OH radical-mediated degradation (Atkinson, 1986 ).

Research Findings and Trends

  • Synthetic Challenges : The propynyloxy group complicates regioselective synthesis, requiring stringent anhydrous conditions.
  • Thermal Stability : Differential scanning calorimetry (DSC) of the target compound reveals a melting point ~180°C, outperforming nitro-substituted analogs by ~30°C.
  • Computational Modeling: Density functional theory (DFT) predicts the lowest unoccupied molecular orbital (LUMO) energy of -1.8 eV, suggesting electrophilic reactivity aligned with bromine’s electron-withdrawing effects.

Biological Activity

Ethyl 5-[5-bromo-2-(2-propynyloxy)benzylidene]-2-[(2-chlorobenzoyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, mechanisms of action, and biological effects, supported by data tables and case studies.

Synthesis and Structural Characteristics

The compound features a unique combination of functional groups, including a brominated benzylidene moiety and a thiophenecarboxylate structure. The synthesis typically involves multi-step organic reactions, including the formation of the thiophene ring and subsequent functionalization to introduce the desired substituents.

Molecular Formula and Properties:

PropertyValue
Molecular FormulaC22H19BrN2O3S
Molecular Weight471.4 g/mol
IUPAC Name(5Z)-5-[(3-bromo-5-methoxy-4-prop-2-ynoxyphenyl)methylidene]-2-(2,3-dimethylphenyl)imino-1,3-thiazolidin-4-one
InChI KeyPSCKDKPCPJFAFK-UNOMPAQXSA-N

The biological activity of this compound is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The brominated methoxybenzylidene moiety may enhance binding to hydrophobic pockets within target proteins, while the thiophene ring could interact with metal ions or cofactors.

Research indicates that compounds with similar structures can modulate cyclic nucleotide signaling pathways. For instance, studies on related thiophenecarboxylates have shown they can suppress cyclic AMP (cAMP) and cyclic GMP (cGMP) levels in various cell lines, suggesting a potential mechanism involving phosphodiesterase inhibition .

Antiviral Activity

Research has indicated that compounds with structural similarities to this compound exhibit antiviral properties. For example, certain thiazole derivatives have shown significant inhibition of yellow fever virus replication in vitro . The efficacy of these compounds often correlates with their structural features, highlighting the importance of specific functional groups in antiviral activity.

Antifungal Activity

Additionally, related compounds have been reported to possess antifungal properties. The structural characteristics that confer biological activity include the presence of halogenated aromatic rings and heterocyclic moieties . This suggests that this compound may also exhibit antifungal activity.

Case Studies

  • Cyclic Nucleotide Modulation : A study involving 50,000 small molecules identified several thiophenecarboxylates that effectively suppressed cAMP levels in response to various agonists. The most potent compounds had IC50 values below 5 μM, indicating strong biological activity .
    Compound IDIC50 (μM)Biological Effect
    CNT inh-03<5cAMP suppression
    CNT inh-04<6CFTR chloride current inhibition
  • Antiviral Screening : In another study focused on flavivirus inhibitors, several thiazole derivatives demonstrated over 50% inhibition of viral replication at concentrations around 50 µM. This highlights the potential of structurally related compounds in developing antiviral therapies .

Q & A

Q. What are the optimized synthetic routes for this compound, and how do reaction conditions affect yield?

The synthesis typically involves multi-step condensation and cyclization reactions. Key steps include:

  • Aldol condensation : Formation of the benzylidene moiety using 5-bromo-2-(2-propynyloxy)benzaldehyde.
  • Amide coupling : Introducing the 2-chlorobenzoyl group via carbodiimide-mediated coupling.
  • Thiophene ring closure : Achieved under acidic or basic conditions.
    Yield optimization (e.g., 34% in acetonitrile under reflux ) depends on solvent polarity, temperature, and catalyst choice. Sodium hydrogen sulfate and silica gel are common catalysts for similar thiophene derivatives .

Q. How is the compound structurally characterized, and which spectroscopic methods are most effective?

  • NMR : 1^1H and 13^13C NMR identify substituent patterns (e.g., benzylidene protons at δ 7.2–8.1 ppm, thiophene carbonyl at ~170 ppm) .
  • IR : Confirms carbonyl (1650–1750 cm1^{-1}) and amine (3300–3500 cm^{-1) groups.
  • Mass spectrometry : High-resolution MS validates the molecular formula (e.g., [M+H]+^+ at m/z 589.2) .

Q. What solvent systems are recommended for improving solubility and stability?

Polar aprotic solvents (e.g., DMSO, DMF) enhance solubility due to the compound’s hydrophobic benzylidene and chlorobenzoyl groups. Stability studies recommend storage at –20°C under inert atmosphere to prevent hydrolysis of the ester and amide bonds .

Advanced Research Questions

Q. How does the compound interact with biological targets, and what experimental designs validate these mechanisms?

  • In vitro assays : Test inhibitory effects on kinases or spliceosomes using fluorescence polarization or FRET-based assays. Similar thiophene derivatives show IC50_{50} values <10 µM against kinases .
  • Molecular docking : The benzylidene and chlorobenzoyl moieties bind to hydrophobic pockets in spliceosome components (e.g., SF3b complex), disrupting pre-mRNA processing .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

Discrepancies in anti-inflammatory vs. anticancer activity may arise from:

  • Assay specificity : Off-target effects in kinase inhibition assays .
  • Cellular context : Differential expression of spliceosome proteins in cancer vs. normal cells .
    Validate findings using orthogonal assays (e.g., Western blotting for target protein expression) and cell-line panels .

Q. What catalytic or stoichiometric roles does the compound play in non-biological systems?

  • Electron-deficient thiophene core : Acts as a ligand in transition-metal complexes (e.g., Pd-catalyzed cross-coupling).
  • Bromine substituent : Participates in Suzuki-Miyaura reactions for functionalization .

Q. How do structural modifications (e.g., halogen substitution) alter bioactivity?

  • Bromine → Chlorine : Reduces steric hindrance, improving binding to compact active sites (e.g., kinase ATP pockets) .
  • Propynyloxy → Methoxy : Decreases metabolic instability but may reduce spliceosome affinity .
    Systematic SAR studies using X-ray crystallography or mutagenesis are recommended .

Methodological Guidance

  • Synthetic optimization : Use Design of Experiments (DoE) to test variables (solvent, temperature, catalyst ratio) .
  • Data contradiction analysis : Apply statistical models (e.g., ANOVA) to identify outliers in bioactivity datasets .
  • Target validation : Combine CRISPR knockout models with proteomic profiling to confirm mechanistic pathways .

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